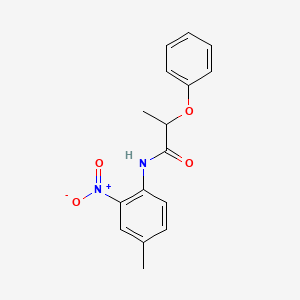![molecular formula C23H25ClN2O B4925914 [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol, also known as VU0463271, is a potent and selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4). It has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.
Wirkmechanismus
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol acts as a positive allosteric modulator of the M4 receptor, which is primarily expressed in the striatum and cortex. It enhances the binding of acetylcholine to the receptor, resulting in increased receptor activity and downstream signaling. This leads to the modulation of dopamine release in the striatum, which is important for regulating motor function and reward processing.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects, including improved cognitive function, reduced drug-seeking behavior, and alleviation of symptoms of schizophrenia and Parkinson's disease. It has also been shown to modulate dopamine release in the striatum, which is important for regulating motor function and reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the M4 receptor, which allows for more precise modulation of receptor activity. However, one limitation is that it may not be suitable for all experimental models, as its effects may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
Future research on [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other neuropsychiatric disorders. Additionally, studies could be conducted to investigate the long-term effects of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol and its potential for developing tolerance or dependence. Finally, research could be conducted to identify other compounds with similar or improved efficacy and selectivity for the M4 receptor.
Synthesemethoden
The synthesis of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 8-hydroxyquinoline to form 4-(2-chlorobenzyl)-8-hydroxyquinoline. This intermediate is then reacted with piperidine and formaldehyde to yield [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol.
Wissenschaftliche Forschungsanwendungen
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders. In preclinical studies, it has been shown to improve cognitive function, reduce drug-seeking behavior, and alleviate symptoms of schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-21-9-2-1-5-19(21)15-23(17-27)10-13-26(14-11-23)16-20-7-3-6-18-8-4-12-25-22(18)20/h1-9,12,27H,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOMOIRPRCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-methyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B4925862.png)
![1-(4-bromophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4925870.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)


![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
![2-ethyl-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4925925.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)
![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)